Virginiamycin m1
Overview
Description
Stereospecific Reduction of Virginiamycin M1
The study conducted by Streptomyces virginiae showcases the inactivation of virginiamycin M1 (VM1) through the stereospecific reduction of a C-16 carbonyl group, resulting in the formation of 16-dihydrovirginiamycin M1. The reduction process is NADPH-dependent, and the structure analysis of the inactivated product revealed the syn relative stereochemistry of the C-14 and C-16 hydroxyl groups, with the C-16 absolute configuration identified as R .
Conformational Analysis of Virginiamycin M1
Virginiamycin M1 exhibits different conformations depending on the solvent environment. High-resolution 2D NMR experiments have shown that VM1's structure in dimethyl sulfoxide and methanol differs from its conformation in chloroform solution and when bound to ribosomes or a deactivating enzyme. This suggests that the antibiotic's activity could be influenced by its conformational flexibility .
Virginiamycin M1 Reductase Characterization
The VM1 reductase enzyme, responsible for the reduction of VM1 to an inactive form, was purified and characterized from S. virginiae. The enzyme is tetrameric in its native form and exhibits NADPH-specificity. The reduction process is highly stereospecific, only accepting the 16R-dihydroVM1 as a substrate in the reverse reaction, which confirms the enzyme's role in VM1 inactivation in vivo .
Synthesis Analysis
The total synthesis of (-)-virginiamycin M2, which is structurally related to VM1, has been achieved through a convergent strategy. This synthesis involves enantioenriched silane, a modified Negishi cross-coupling, and a late-stage SmI(2)-mediated macrocyclization to construct the macrocyclic scaffold of the natural product . Another formal synthesis of (-)-virginiamycin M2 was achieved via a de novo approach, utilizing Sharpless asymmetric dihydroxylation reactions to introduce the absolute and relative stereochemistry .
Physical and Chemical Properties Analysis
A method for detecting virginiamycin M1 in animal feeds was developed, indicating the compound's stability and detectability in complex matrices. The method involves extraction with ethyl acetate and clean-up on Sep-Pak silica gel and OASIS HLB cartridges, followed by analysis with UV detection at 230 nm . Additionally, a UPLC-MS/MS method was validated for determining VM1 residue in tissues of swine and chicken, showcasing the compound's physical and chemical properties that allow for its detection and quantification in biological samples .
Chemical Reactions Analysis
A concise synthetic route to virginiamycin M2, which shares the macrocyclic lactone structure with VM1, was reported. This synthesis is notable for its short linear sequence and high yield, which may facilitate the exploration of structural diversity within the streptogramin class of antibiotics .
Production and Industrial Application
The production of virginiamycin by S. virginiae was scaled up using adsorbing resin addition and fed-batch fermentation under controlled conditions. The optimized process resulted in a high virginiamycin titer with an optimum M1:S1 ratio, highlighting the industrial relevance of VM1 as an antibiotic feed additive and its use in ethanol fuel production .
Antibacterial Activity and Protein Translation Inhibition
A new virginiamycin derivative, beilunmycin, along with known compounds including virginiamycin M1, was isolated from a mangrove-derived endophytic Streptomyces sp. These compounds exhibited antibacterial activities against Gram-positive bacteria and demonstrated strong protein translation-stalling activity, which is consistent with the known mechanism of action of virginiamycin M1 .
Scientific Research Applications
Enhanced Production for Industrial Use
Virginiamycin M1, as part of the antibiotic complex produced by Streptomyces virginiae, is a component of a veterinary antibiotic widely used in various industries. Research has focused on enhancing its production while maintaining the optimal ratio of its main components, M1 and S1, for synergistic action. Advanced techniques, including multi-step random UV mutagenesis and media improvement, have been employed to develop high-yield, genetically stable strains of S. virginiae. These strains show promise for industrial applications due to their high productivity and optimal component ratios, which are crucial for the antibiotic's effectiveness (Savushkin et al., 2019).
Pesticidal and Insecticidal Activities
Virginiamycin M1, along with its synergistic partner, Virginiamycin S1, has demonstrated significant pesticidal and insecticidal activities. Studies have shown their effectiveness against various pests like Leptinotarsa decemlineata, comparable to traditional pesticides. This application suggests a potential role for Virginiamycin M1 in agricultural pest control, providing an alternative to conventional chemical pesticides (Přikrylová et al., 2008).
Antibacterial Potency Improvements
Research has been conducted to enhance the antibacterial potency of Virginiamycin M1. By creating analogues like 5,6-dihydrovirginiamycin M1 and studying their structural and functional properties, scientists have discovered versions with improved efficacy against resistant bacteria like MRSA. These findings are significant in the context of increasing antibiotic resistance, offering potential new avenues for treating resistant bacterial infections (Nguyen et al., 2013).
Biosynthesis Understanding
The biosynthesis of Virginiamycin M1 is a complex process involving a multitude of genes and regulatory mechanisms. Understanding this process is crucial for optimizing production and exploring new applications. Research has provided insights into the biosynthesis pathway, including the identification and characterization of specific genes and enzymes involved in the process. This knowledge is foundational for biotechnological applications and potential genetic engineering approaches to enhance production or create novel derivatives (Kingston, 1992).
Safety And Hazards
When handling Virginiamycin M1, it is recommended to avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The developed technology provides a final virginiamycin titer at the level of 5.6 g/L and has several additional advantages. First, VKM Ac-2738D produces virginiamycin M1 and S1 at the optimum ratio providing the maximum antimicrobial activity of a final product; the performed scale-up kept this important parameter unchanged .
properties
IUPAC Name |
(10R,11R,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b7-5+,10-9+,18-13+/t19-,20-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIKHDNSXMZDCU-FQTGFAPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Poorly soluble in water | |
Record name | Virginiamycin M1 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01669 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Virginiamycin M1 is a macrocyclic lactone antibiotic that acts syngeristically with the structurally unrelated cyclic depsipeptides more commonly known as the virginiamycins B (ostreogrycin B or streptogramin B) and S to inhibit peptide elongation. This is achieved by blocking formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA. Virginiamycin M1 has proven to be highly active against Gram positive bacteria, particularly methicillin-resistant S. aureus. | |
Record name | Virginiamycin M1 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01669 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Virginiamycin m1 | |
CAS RN |
21411-53-0 | |
Record name | Virginiamycin M1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21411-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Streptogramin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021411530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Virginiamycin M1 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01669 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Virginiamycin M1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VIRGINIAMYCIN M1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W4UOL59AZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.